molecular formula C11H10O2 B170823 2-(4-Methoxyphenyl)furan CAS No. 17113-31-4

2-(4-Methoxyphenyl)furan

Cat. No.: B170823
CAS No.: 17113-31-4
M. Wt: 174.2 g/mol
InChI Key: NDXFERKBHJWTMM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)furan is an organic compound with the molecular formula C11H10O2. It consists of a furan ring substituted with a 4-methoxyphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 4-methoxyphenylboronic acid can be coupled with 2-bromofuran under mild conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. This includes the use of appropriate solvents, catalysts, and reaction temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)furan involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biological activities .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenyl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXFERKBHJWTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435247
Record name 2-(4-methoxyphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17113-31-4
Record name 2-(4-methoxyphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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